molecular formula C27H46 B103200 Cholest-2-ene CAS No. 15910-23-3

Cholest-2-ene

Cat. No.: B103200
CAS No.: 15910-23-3
M. Wt: 370.7 g/mol
InChI Key: UTGYMZAUDAYPOM-LDHZKLTISA-N
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Description

Cholest-2-ene is a steroidal compound with the molecular formula C27H46. It is a derivative of cholesterol, characterized by the presence of a double bond at the second position of the steroid nucleus. This compound is part of the broader class of cholestenes, which are known for their structural similarity to cholesterol and their significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholest-2-ene can be synthesized through several methods. One common approach involves the reduction of cholestan-3-one using activated zinc in the presence of hydrogen chloride and dry ether. The reaction is carried out at low temperatures, typically between -15°C and -5°C, to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods may include the use of various solvents such as tetrahydrofuran, benzene, and n-hexane. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholest-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form cholest-4-en-3-one, a key intermediate in the biosynthesis of steroid hormones .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cholest-4-en-3-one, 2α,3α-epoxy-1α,5-cyclo-5α-cholestane, and various brominated derivatives .

Scientific Research Applications

Cholest-2-ene has numerous applications in scientific research:

Mechanism of Action

Cholest-2-ene exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It can be converted to cholest-4-en-3-one by enzymes such as cholesterol oxidase. This conversion is crucial for the biosynthesis of steroid hormones, which regulate various physiological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and biological pathways compared to its analogs .

Properties

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYMZAUDAYPOM-LDHZKLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-23-3
Record name Cholest-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-2-ene
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Cholest-2-ene
Reactant of Route 3
Cholest-2-ene
Reactant of Route 4
Cholest-2-ene
Reactant of Route 5
Cholest-2-ene
Reactant of Route 6
Cholest-2-ene

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